molecular formula C11H10ClN5 B1452334 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine CAS No. 1219967-86-8

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine

Cat. No. B1452334
CAS RN: 1219967-86-8
M. Wt: 247.68 g/mol
InChI Key: ZVEFOUADYLWOSB-UHFFFAOYSA-N
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Description

The compound “4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine” is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural compounds and pharmaceuticals . The compound also contains a triazine ring, which is a type of heterocyclic compound. The presence of these groups could suggest that this compound may have interesting biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole and triazine rings. The specific methods would depend on the exact starting materials and the desired route of synthesis. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole and triazine rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . This can affect the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine group (-NH2) can participate in acid-base reactions, and the chloro group (-Cl) can be substituted in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amine could affect its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

The compound shows promise in antimicrobial applications. A study by Ali et al. (2016) focused on synthesizing new fused 1,2,4-triazines, including compounds similar to 4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine, which demonstrated significant antimicrobial activity (Ali, Al Harthi, Saad, & Amin, 2016).

Antileukemic Activity

Dolzhenko et al. (2021) reported a method for synthesizing diverse triazin-2-amines, including structures similar to this compound. These compounds exhibited potent antileukemic activity (Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021).

Synthesis and Characterization

Kunishima et al. (1999) conducted a study on 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, which shares a similar structure with this compound. This study focused on the synthesis and characterization of the compound, providing insights into its chemical properties (Kunishima, Kawachi, Monta, Terao, Iwasaki, & Tani, 1999).

Fluorescence Properties

Sravanthi and Manju (2015) explored the synthesis and fluorescence properties of novel thiazolo[3,2-a][1,3,5]triazines, which are structurally related to this compound. Their findings indicated high fluorescence quantum yield, making these compounds potential candidates for applications in fluorescent materials (Sravanthi & Manju, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and altering their activity. The indole group is found in many biologically active compounds, suggesting that this compound could have similar properties .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the presence of the indole group, it could be of interest in the development of new pharmaceuticals .

: A brief review of the biological potential of indole derivatives : 6-Chloro-2,3-dihydro-1H-indole

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(2,3-dihydro-1H-indol-1-YL)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . The inhibition of these kinases can affect various signaling pathways within the cell. Additionally, this compound interacts with receptor tyrosine kinases, which are crucial for the transmission of biochemical signals across the plasma membrane .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of macrophage migration inhibitory factor (MIF), a cytokine involved in immune responses . By targeting MIF, this compound can alter the behavior of immune cells, potentially impacting inflammation and immune regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly kinases . This inhibition occurs through binding interactions with the active sites of these enzymes, preventing them from catalyzing their respective reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular processes, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating immune responses or inhibiting tumor growth . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of specific metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can impact its efficacy and toxicity, as well as its ability to reach target sites within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism .

properties

IUPAC Name

4-chloro-6-(2,3-dihydroindol-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5/c12-9-14-10(13)16-11(15-9)17-6-5-7-3-1-2-4-8(7)17/h1-4H,5-6H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEFOUADYLWOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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